molecular formula C24H15FO2 B12812773 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one CAS No. 2907-17-7

8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one

Cat. No.: B12812773
CAS No.: 2907-17-7
M. Wt: 354.4 g/mol
InChI Key: PSZLGKPDSWMVQI-UHFFFAOYSA-N
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Description

8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one (CAS 2907-17-7) is a synthetic naphthofuran derivative of significant interest in medicinal chemistry research. The compound features a fluorine atom at the 8-position of the naphthofuran core, a modification often explored to fine-tune the pharmacokinetic and binding properties of drug candidates. With a molecular formula of C 24 H 15 FO 2 and a molecular weight of 354.37 g/mol , it presents a structurally complex scaffold for the development of novel bioactive molecules. Naphthofuran derivatives represent a privileged structure in drug discovery due to their diverse biological activities. Recent studies highlight that related naphthofuran compounds can function as potent activators of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular stress response and metabolic regulation . Specifically, such activators have demonstrated promise in resisting high glucose-induced apoptosis in renal cells and alleviating inflammation through the SIRT1/NF-κB pathway, suggesting potential research applications in metabolic disease models like diabetic nephropathy . Furthermore, the broader class of furan-containing compounds, which includes benzofurans and furanocoumarins, is well-established in scientific literature for possessing notable anti-inflammatory and antimicrobial properties . These compounds often exert their effects by modulating key signaling pathways such as MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), or by acting as antioxidant agents . The specific structural features of this compound, including the 3,3-diphenyl substitution and fluorine atom, make it a valuable chemical tool for researchers investigating new mechanisms of action and structure-activity relationships (SAR) in these therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2907-17-7

Molecular Formula

C24H15FO2

Molecular Weight

354.4 g/mol

IUPAC Name

8-fluoro-3,3-diphenylbenzo[g][2]benzofuran-1-one

InChI

InChI=1S/C24H15FO2/c25-19-13-11-16-12-14-21-22(20(16)15-19)23(26)27-24(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H

InChI Key

PSZLGKPDSWMVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=C(C=CC(=C4)F)C=C3)C(=O)O2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Copper(II) Triflate-Catalyzed Cyclization in Oxygen Atmosphere

One of the most effective methods reported for synthesizing this compound involves the use of copper(II) triflate as a catalyst under an oxygen atmosphere. This method facilitates the oxidative cyclization of suitably substituted aromatic precursors to form the naphthofuran core.

  • Reaction Conditions:

    • Catalyst: Copper(II) triflate
    • Atmosphere: Oxygen (O2)
    • Solvent: Typically an organic solvent such as dichloromethane or acetonitrile
    • Temperature: Ambient to moderate heating (room temperature to 60 °C)
    • Reaction Time: Several hours, monitored by thin-layer chromatography (TLC)
  • Mechanism:

    • The copper catalyst activates the aromatic precursor, promoting intramolecular cyclization.
    • Oxygen acts as the oxidant, facilitating the formation of the furanone ring.
    • The fluorine substituent is introduced via the precursor or maintained during the cyclization step.
  • Monitoring:

    • TLC and gas chromatography-mass spectrometry (GC-MS) are used to track reaction progress and purity.

Multi-Step Organic Synthesis from Aromatic Precursors

The synthesis often starts from fluorinated aromatic compounds and diphenyl-substituted intermediates. The general approach includes:

  • Step 1: Preparation of Fluorinated Aromatic Precursors

    • Introduction of the fluorine atom at the 8-position on a naphthalene or benzofuran scaffold using electrophilic fluorination or via fluorinated starting materials.
  • Step 2: Formation of Propargylic or Ynoate Intermediates

    • Propargylic alcohols or ynoates bearing diphenyl substituents are synthesized through esterification or coupling reactions.
    • For example, propargylic alcohols can be converted to esters using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine) in dichloromethane at 0 °C to room temperature, yielding high purity intermediates.
  • Step 3: Cyclization to Naphthofuranone

    • The key cyclization step involves intramolecular nucleophilic attack and ring closure to form the furanone ring.
    • Catalysts such as copper(II) triflate or other transition metal catalysts can be employed.
    • The reaction is typically carried out under oxygen to facilitate oxidative cyclization.
  • Step 4: Purification

    • The crude product is purified by silica gel column chromatography using eluents such as ethyl acetate and hexanes.
    • Final product characterization is done by NMR (1H, 13C), mass spectrometry, and melting point analysis.

Comparative Data Table of Preparation Parameters

Parameter Description/Condition Reference
Catalyst Copper(II) triflate
Atmosphere Oxygen (O2)
Solvent Dichloromethane, Acetonitrile
Temperature 0 °C to room temperature, up to 60 °C
Reaction Time 12 hours to overnight
Key Reagents Propargylic alcohols, EDCI, DMAP
Purification Silica gel column chromatography (EtOAc/hexanes)
Monitoring Techniques TLC, GC-MS, NMR
Yield Typically high (up to 96% for intermediates)

Research Findings and Notes

  • The presence of the fluorine atom at the 8-position enhances the compound’s chemical stability and modulates its electronic properties, which is beneficial for medicinal chemistry applications.

  • The copper(II) triflate-catalyzed oxidative cyclization is a mild and efficient method that avoids harsh conditions and provides good regioselectivity for the naphthofuranone ring formation.

  • The use of propargylic ynoate intermediates allows for versatile functional group manipulation and high yields in the preparation of the diphenyl-substituted naphthofuranone core.

  • Analytical techniques such as NMR spectroscopy confirm the substitution pattern and ring closure, with characteristic chemical shifts for the fluorine-substituted aromatic protons and carbonyl group.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings or the furan moiety using appropriate reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one serves as a scaffold for developing new pharmaceuticals. Its potential applications include:

  • Anti-Cancer Agents: The compound's structure allows for interactions with specific molecular targets involved in cancer pathways. Studies have indicated that fluorinated compounds can enhance biological activity due to improved binding affinity.
  • Anti-Inflammatory Agents: Similar to its anti-cancer applications, the compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Materials Science

The unique properties of this compound make it suitable for:

  • Organic Semiconductors: Its naphthofuran structure allows for good charge transport properties, making it a candidate for organic electronic devices.
  • Advanced Materials Development: The compound can be utilized in creating novel materials with specific optical and electronic properties.

Biological Studies

In biological research, this compound can be employed to:

  • Study Enzyme Interactions: Its structural characteristics enable it to interact with various enzymes, providing insights into enzyme mechanisms and potential inhibitors.
  • Receptor Binding Studies: The presence of fluorine enhances binding interactions with receptors, making it useful in pharmacological studies.

Industrial Applications

This compound may also serve as an intermediate in the synthesis of:

  • Dyes and Pigments: Its vibrant color and chemical stability make it suitable for use in dyes.
  • Other Industrial Chemicals: The compound's reactivity allows it to be used in synthesizing various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding or van der Waals interactions. The naphthofuran core can intercalate with DNA or interact with protein active sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylnaphtho[1,2-c]furan-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    8-Chloro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.

    8-Methyl-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one: The presence of a methyl group instead of fluorine can affect its steric and electronic properties.

Uniqueness

The presence of the fluorine atom in 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.

Biological Activity

8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and material science. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H15FO
  • Molecular Weight : 354.3731 g/mol
  • CAS Number : 2907-17-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its photochemical properties and potential applications in phototherapy and drug design.

  • Photochromism : The compound exhibits photochromic properties, undergoing reversible transformations when exposed to UV light. This behavior is crucial for its application in phototherapeutic agents where light activation is necessary for efficacy .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxicity : In vitro studies have indicated that this compound and its analogs can induce cytotoxic effects on various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to apoptosis in malignant cells .

A study focused on the synthesis and photochemical characterization of this compound demonstrated its ability to undergo significant color changes upon UV irradiation. The quantum yields for the photocoloration and subsequent bleaching processes were quantified using spectrophotometric methods. Results indicated a high efficiency of the photochromic reaction, making it suitable for applications in smart materials and sensors .

Study 2: Anticancer Activity

In a comparative analysis of various naphthoquinone derivatives, this compound was tested against multiple cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway involving mitochondrial dysfunction and caspase activation .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
PhotochromismReversible color change under UV light
AntioxidantScavenging of free radicals
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. What are the standard synthetic routes for 8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions involving cyclization and halogenation. For example, analogous naphthofuran derivatives are prepared by cyclizing intermediates like 2-benzoyl-3-aminonaphthofuran with chloroacetyl chloride, followed by bromination or nitration . Yield optimization can be achieved by controlling reaction temperature, solvent polarity, and stoichiometric ratios. Statistical experimental design (e.g., factorial design) minimizes trial runs while identifying critical parameters like catalyst loading and reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound, and what challenges might arise?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems, though crystal growth may require slow evaporation in aprotic solvents .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, but signal splitting due to diphenyl groups may complicate interpretation .
  • Mass spectrometry : High-resolution MS validates molecular weight, but fragmentation patterns of the naphthofuran core require reference libraries .

Q. What are common intermediates in the synthesis of this compound, and how are they characterized?

Intermediates like N-(2-benzoyl-8-substituted-naphthofuran-yl)-2-chloroacetamide are critical. Characterization involves TLC monitoring, IR spectroscopy for carbonyl groups, and 1H^{1}\text{H} NMR to track substituent regiochemistry . Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the synthesis design of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity. For example, reaction path searches using software like GRRM identify low-energy pathways for cyclization steps, reducing experimental trial-and-error. Computational data are validated against experimental kinetics and spectroscopic results to refine models .

Q. How should researchers address discrepancies between experimental and computational data in reaction mechanisms?

Contradictions may arise in predicted vs. observed regiochemistry (e.g., fluorination sites). To resolve this:

  • Re-examine computational parameters (e.g., basis sets, solvation models).
  • Use isotopic labeling (e.g., 18O^{18}\text{O}) to track intermediate transformations experimentally.
  • Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of substituents) .

Q. What strategies are effective in optimizing solvent systems and catalysts for its synthesis?

Membrane separation technologies (e.g., nanofiltration) recycle expensive catalysts like Pd/C, while solvent screening via Hansen solubility parameters identifies polar aprotic solvents (e.g., DMF) that enhance reaction rates. Process simulation tools model solvent-catalyst interactions to minimize side reactions .

Q. How can researchers analyze the thermodynamic stability of this compound under varying conditions?

Differential scanning calorimetry (DSC) measures decomposition temperatures, while accelerated stability studies (40°C/75% RH) assess hygroscopicity. Computational thermodynamics (e.g., COSMO-RS) predicts solubility and degradation pathways in different solvents .

Methodological Notes

  • Data Contradiction Analysis : When spectral data conflicts (e.g., NMR vs. X-ray), verify sample purity via elemental analysis and repeat experiments under inert atmospheres to exclude oxidation artifacts .
  • Reactor Design : Use microreactors for exothermic steps (e.g., fluorination) to improve heat transfer and safety. Computational fluid dynamics (CFD) models optimize mixing efficiency .

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